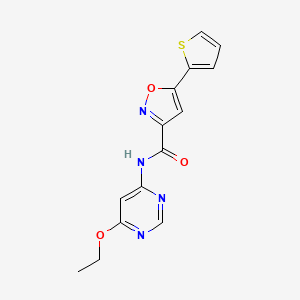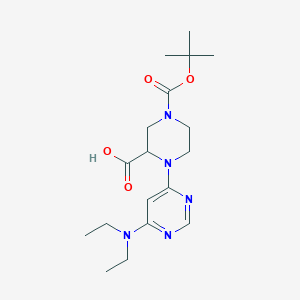
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclohex-3-en-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclohex-3-en-1-yl)methanone is a useful research compound. Its molecular formula is C17H21N7O and its molecular weight is 339.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
La synthèse et l'évaluation de nouveaux dérivés du 1,2,4-triazole ont révélé un potentiel anticancéreux prometteur. Les chercheurs ont étudié des composés contenant le cycle 1,2,4-triazole pour leurs effets cytotoxiques sur les lignées cellulaires cancéreuses humaines. Par exemple:
- Composé 7d, 7e, 10a et 10d ont démontré une activité cytotoxique contre la lignée cellulaire Hela, avec une CI50 inférieure à 12 μM . Ces résultats suggèrent que cette classe de composés pourrait être explorée plus avant comme agents anticancéreux potentiels.
Induction de l'apoptose
Dans des cas spécifiques, comme le composé 10ec, les chercheurs ont observé une induction de l'apoptose dans les cellules cancéreuses du sein (BT-474) à l'aide de tests biologiques. Le composé a inhibé la formation de colonies de manière dépendante de la concentration, soulignant son potentiel en tant qu'agent induisant l'apoptose .
Inhibition de l'aromatase
L'échafaudage 1,2,4-triazole est pertinent dans le contexte de l'inhibition de l'aromatase. Le létrozole et l'anastrozole, qui contiennent tous deux un cycle 1,2,4-triazole, sont des traitements de première ligne approuvés par la FDA pour le traitement du cancer du sein postménopausique. Ces composés présentent une supériorité par rapport aux antagonistes des récepteurs des œstrogènes comme le tamoxifène .
Potentiel antibactérien
Si l'accent a été mis principalement sur les propriétés anticancéreuses, l'échafaudage 1,2,4-triazole est également prometteur dans la recherche antibactérienne. La conception rationnelle et le développement de nouveaux agents antibactériens incorporant des motifs 1,2,4-triazole pourraient répondre au problème croissant de la résistance microbienne .
Stratégies de synthèse
Les chercheurs ont exploré diverses stratégies de synthèse pour créer des échafaudages contenant du 1,2,4-triazole. Ces stratégies améliorent notre compréhension de l'importance pharmacologique de ces composés et ouvrent la voie à de nouvelles recherches .
Mécanisme D'action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit promising anticancer activities . These compounds are believed to interact with various targets in cancer cells, leading to their cytotoxic effects .
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond . This interaction could potentially lead to changes in the cellular processes of the target cells .
Biochemical Pathways
Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
It’s known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
The compound’s action results in cytotoxic effects on cancer cells. Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines . These compounds have been observed to suppress the human cell lines in a dose-dependent manner .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, internal and external factors such as genetics, viruses, drugs, diet, and smoking can cause abnormal cell proliferation, leading to the development of various cancers . These factors could potentially influence the action of the compound.
Propriétés
IUPAC Name |
cyclohex-3-en-1-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c25-17(14-4-2-1-3-5-14)23-8-6-22(7-9-23)15-10-16(20-12-19-15)24-13-18-11-21-24/h1-2,10-14H,3-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZAZANSCMWMSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399684.png)
![2-chloro-N-cyclopropyl-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide](/img/structure/B2399687.png)
![8-(2-(4-benzylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399688.png)
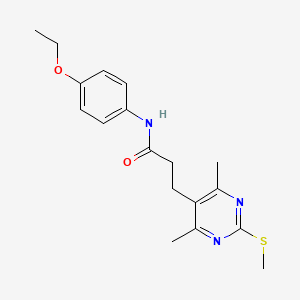


![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2399692.png)
![N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide](/img/structure/B2399696.png)
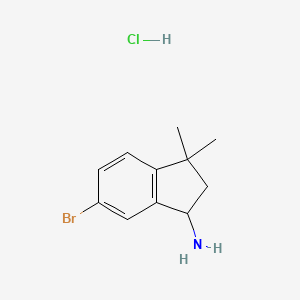
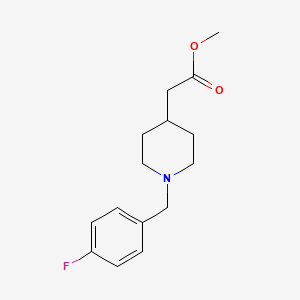
![3-(2-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2399699.png)
![Ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2399700.png)
